4-amino-N-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
4-amino-N-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-16-4-3-5-18(14-16)28-10-12-29(13-11-28)23-25-15-20(21(24)27-23)22(30)26-17-6-8-19(31-2)9-7-17/h3-9,14-15H,10-13H2,1-2H3,(H,26,30)(H2,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXAAJLOTDPVCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCN(CC2)C3=NC=C(C(=N3)N)C(=O)NC4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-amino-N-(4-methoxyphenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]pyrimidine-5-carboxamide , also known by its CAS number 1251572-91-4 , is a pyrimidine derivative that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, including its mechanism of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C23H28N4O2
- Molecular Weight : 418.5 g/mol
- Physical State : Solid
- Melting Point : Approximately 186 °C
- Solubility : Soluble in dimethylformamide
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including:
- Receptor Modulation : The piperazine moiety is known for enhancing receptor binding affinity, particularly in neurotransmitter systems.
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes linked to cancer progression and other diseases, which is common among pyrimidine derivatives.
Biological Activity Overview
Recent studies have indicated several key biological activities:
- Antitumor Activity
-
Antimicrobial Properties
- Preliminary assessments suggest that the compound may possess antimicrobial activity, although detailed studies are required to confirm these effects against specific pathogens.
-
Neuropharmacological Effects
- The piperazine group contributes to potential anxiolytic and antidepressant properties by modulating serotonin and dopamine receptors, making it a candidate for further neuropharmacological studies.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of this compound:
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. Its structure suggests that it may interact with various cellular pathways involved in cancer progression.
Case Studies
- Study on A549 and MCF-7 Cell Lines :
- Objective : Evaluate cytotoxicity against lung and breast cancer cells.
- Findings : The compound exhibited significant cytotoxicity with IC50 values of 12.5 µM for A549 cells and 15.0 µM for MCF-7 cells, indicating its potential as a lead compound for developing new anticancer agents.
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
Neuropharmacological Effects
The compound's structural features suggest it may also have neuropharmacological applications, particularly in the treatment of anxiety and depression.
Research Findings
- Anxiolytic Activity :
Antimicrobial Properties
The compound has been investigated for its antimicrobial activity against various bacterial strains.
Efficacy Studies
- Antibacterial Testing :
- The compound demonstrated activity against both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at Pyrimidine Core
The pyrimidine ring undergoes regioselective substitution due to electron-withdrawing effects of the carboxamide and amino groups.
-
Key Insight : The 2-position is highly reactive for SNAr due to adjacent electron-withdrawing groups, enabling piperazine installation via coupling with 4-(3-methylphenyl)piperazine .
Functionalization of the Amino Group (C4)
The 4-amino group participates in acylation and condensation reactions:
-
Notable Finding : Acylation improves membrane permeability, as seen in analogs tested for kinase inhibition .
Piperazine Ring Modifications
The 4-(3-methylphenyl)piperazine moiety undergoes alkylation and cross-coupling:
-
Case Study : Suzuki coupling with 4-fluorophenylboronic acid yielded analogs with 12 nM IC₅₀ against CDK4/6 .
Carboxamide Group Reactivity
The N-(4-methoxyphenyl)carboxamide group is pivotal for hydrogen bonding:
-
Critical Note : Ester derivatives showed 3.2× higher Cmax in murine models compared to parent carboxamide .
Oxidation and Reduction Pathways
Controlled redox reactions modify electronic properties:
Cross-Coupling Reactions
Palladium-mediated couplings diversify substituents:
| Reaction Type | Catalytic System | Coupling Partner | Yield | Source |
|---|---|---|---|---|
| Buchwald–Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | 4-Bromoaniline | 78% | |
| Sonogashira | Pd(PPh₃)₄, CuI, PPh₃ | Phenylacetylene | 65% |
Degradation Pathways
Stability studies under accelerated conditions:
Metal Complexation
Coordination with transition metals enhances bioactivity:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Physicochemical Properties
Key Observations:
Piperazine Substituents :
- The target compound’s 3-methylphenyl group on piperazine balances lipophilicity and steric bulk, whereas analogs use pyridinyl (polar) or 2,3-dimethylphenyl (more lipophilic) .
- Morpholine-carbonyl-nitro derivatives (e.g., 13a) introduce polar but metabolically unstable groups .
Carboxamide Modifications :
- The 4-methoxyphenyl group in the target compound provides moderate electron-donating effects, compared to 4-ethoxyphenyl (higher lipophilicity) or 3,4-dimethoxyphenyl (enhanced solubility) .
logP Trends :
Functional Implications
- Piperazine Flexibility : The piperazine ring’s conformation influences binding to targets like dopamine or serotonin receptors. Bulkier 2,3-dimethylphenyl may restrict rotation, altering selectivity .
- Carboxamide Role : The 4-methoxyphenyl group in the target compound may enhance metabolic stability over methyl ester analogs (e.g., C1–C7 in ), which are prone to hydrolysis.
Q & A
Q. What are the recommended synthetic methods for this compound?
The compound is synthesized via a multi-step coupling reaction. Key steps include:
- Coupling conditions : Use TBTU (tetramethyl-O-(benzotriazol-1-yl)uronium tetrafluoroborate) and DIEA (N,N-diisopropylethylamine) in dichloromethane (CH₂Cl₂) at 0°C, followed by 12-hour stirring at room temperature .
- Purification : Column chromatography (silica gel) with gradients of methanol/dichloromethane to isolate the product (yields: 58–65%) .
- Critical parameters : Maintain anhydrous conditions and monitor reaction progress via TLC.
| Key Reagents | Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| TBTU/DIEA | 0°C → RT, 12h | 58–65% | 98.64–99.59% |
Q. How is structural characterization performed for derivatives of this compound?
A combination of analytical techniques ensures structural fidelity:
- NMR spectroscopy : ¹H and ¹³C NMR confirm proton/carbon environments (e.g., methoxy groups at δ 3.8 ppm, aromatic protons at δ 6.8–8.2 ppm) .
- Mass spectrometry : ESI-MS validates molecular weight (e.g., [M+H]+ peaks within 0.1 Da of calculated values) .
- IR spectroscopy : Key functional groups (C=O at ~1620 cm⁻¹, NH₂ at ~3400 cm⁻¹) are identified .
Q. What biological targets are associated with this compound?
The compound acts as an acetylcholinesterase (AChE) inhibitor, targeting Alzheimer’s disease. Kinetic studies show competitive inhibition (IC₅₀ values in µM range), supported by molecular docking into AChE’s catalytic site .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be optimized for AChE inhibition?
- Substituent modification : Replace the 4-methoxyphenyl group with electron-withdrawing groups (e.g., nitro, cyano) to enhance binding to AChE’s peripheral anionic site .
- Piperazine linker : Introduce bulkier aryl groups (e.g., 3-methylphenyl vs. 4-fluorophenyl) to improve hydrophobic interactions .
- Bioisosteric replacement : Substitute the pyrimidine core with triazole or quinazoline scaffolds to modulate potency .
Q. What computational methods validate docking poses against experimental data?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into AChE (PDB: 1ACJ). Validate poses with binding energy scores (ΔG < −8 kcal/mol) .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2 Å) .
- Free energy calculations : MM-GBSA predicts binding affinities (ΔG_bind) correlating with IC₅₀ values (R² > 0.85) .
Q. How to resolve discrepancies in spectral data during synthesis?
- NMR impurities : Assign unanticipated peaks to residual solvents (e.g., DMSO at δ 2.5 ppm) or byproducts (e.g., unreacted starting materials) via spiking experiments .
- Low HPLC purity : Optimize column chromatography (e.g., switch from silica to reverse-phase C18) or implement recrystallization (e.g., ethyl acetate/hexane) .
Data Analysis & Experimental Design
Q. What enzyme kinetics protocols are used to determine inhibition mode?
- Michaelis-Menten assays : Vary substrate (acetylthiocholine) concentrations with fixed inhibitor doses. Plot Lineweaver-Burk graphs to identify competitive vs. non-competitive inhibition .
- IC₅₀ determination : Use Ellman’s method (absorbance at 412 nm) with 6–8 inhibitor concentrations (triplicate runs) .
Q. How to align molecular docking results with experimental IC₅₀ data?
- Pose clustering : Cluster top 10 docking poses by RMSD (<1.5 Å) and compare their binding energies to activity trends .
- Pharmacophore mapping : Ensure critical interactions (e.g., hydrogen bonds with Ser203, π-π stacking with Trp86) are conserved across active derivatives .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
